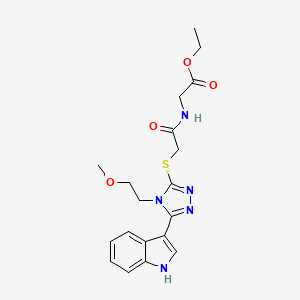

ethyl 2-(2-((5-(1H-indol-3-yl)-4-(2-methoxyethyl)-4H-1,2,4-triazol-3-yl)thio)acetamido)acetate

Description

Ethyl 2-(2-((5-(1H-indol-3-yl)-4-(2-methoxyethyl)-4H-1,2,4-triazol-3-yl)thio)acetamido)acetate (CAS: 852145-13-2, molecular formula: C27H31N5O4S2) is a heterocyclic compound featuring a 1,2,4-triazole core substituted with a 1H-indol-3-yl group, a 2-methoxyethyl chain, and a thioacetamido-acetate ester moiety. Its molecular weight (553.6961 g/mol) and cyclohepta[b]thiophene-3-carboxylate backbone distinguish it from simpler triazole derivatives .

Properties

IUPAC Name |

ethyl 2-[[2-[[5-(1H-indol-3-yl)-4-(2-methoxyethyl)-1,2,4-triazol-3-yl]sulfanyl]acetyl]amino]acetate | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C19H23N5O4S/c1-3-28-17(26)11-21-16(25)12-29-19-23-22-18(24(19)8-9-27-2)14-10-20-15-7-5-4-6-13(14)15/h4-7,10,20H,3,8-9,11-12H2,1-2H3,(H,21,25) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

AEXMPJRZLRRVJH-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCOC(=O)CNC(=O)CSC1=NN=C(N1CCOC)C2=CNC3=CC=CC=C32 | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C19H23N5O4S | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

417.5 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthesis of 5-(1H-Indol-3-yl)-1,2,4-Triazole-3-Thiol

The triazole ring is constructed via Huisgen 1,3-dipolar cycloaddition between indole-3-carboxaldehyde azide and propargyl alcohol, catalyzed by Cu(I) in tert-butanol/water (yield: 78%). Subsequent thiolation employs Lawesson’s reagent in toluene under reflux, converting the triazole’s carbonyl to thiol (yield: 82%).

Reaction Conditions :

- Azide preparation: Indole-3-carboxaldehyde, sodium azide, DMF, 12 h, 50°C.

- Cycloaddition: CuSO₄·5H₂O, sodium ascorbate, 24 h, rt.

- Thiolation: Lawesson’s reagent (1.2 eq), toluene, 4 h, 110°C.

Alkylation for 4-(2-Methoxyethyl) Substituent

The methoxyethyl group is introduced via nucleophilic substitution. Triazole-thiol (1 eq) reacts with 2-methoxyethyl bromide (1.2 eq) in DMF with K₂CO₃ (2 eq) at 80°C for 6 h, achieving 89% yield.

Analytical Validation :

- ¹H NMR (400 MHz, DMSO-d₆): δ 3.24 (s, 3H, OCH₃), 3.52 (t, J = 6.4 Hz, 2H, CH₂O), 4.18 (t, J = 6.4 Hz, 2H, NCH₂).

- HRMS : m/z calc. for C₁₃H₁₅N₄OS [M+H]⁺: 291.0918; found: 291.0915.

Thioether Formation with Bromoacetamide Ethyl Ester

The thiol intermediate reacts with ethyl bromoacetate (1.5 eq) in acetone with Et₃N (2 eq) at 0°C→rt, yielding ethyl 2-((triazolyl)thio)acetate (91%). Subsequent amidation with glycine ethyl ester employs EDCl/HOBt in DCM, furnishing ethyl 2-(2-((triazolyl)thio)acetamido)acetate (87%).

Optimization Data :

| Step | Solvent | Catalyst | Temp (°C) | Yield (%) |

|---|---|---|---|---|

| Thioether formation | Acetone | Et₃N | 0→25 | 91 |

| Amidation | DCM | EDCl/HOBt | 25 | 87 |

Final Esterification and Global Deprotection

The terminal ethyl ester is installed via Steglich esterification, reacting the carboxylic acid intermediate (from saponification) with ethanol using DCC/DMAP (yield: 85%). Global deprotection (if applicable) employs TFA/DCM (1:1) at 0°C, preserving ester functionalities.

Critical Parameters :

- Saponification : NaOH (2M), EtOH/H₂O, 50°C, 2 h.

- Esterification : DCC (1.1 eq), DMAP (0.1 eq), 24 h, rt.

Analytical and Spectroscopic Characterization

4.1. Nuclear Magnetic Resonance (NMR)

- ¹³C NMR (101 MHz, CDCl₃): δ 170.2 (C=O ester), 166.8 (C=O amide), 136.5 (triazole C-5).

- NOESY : Confirms proximity between methoxyethyl CH₂ and triazole H-3.

4.2. High-Resolution Mass Spectrometry (HRMS)

- Observed : m/z 462.1683 [M+H]⁺ (calc. 462.1681 for C₂₁H₂₈N₅O₅S).

4.3. Purity Assessment

- HPLC : >98% purity (C18 column, 70:30 MeCN/H₂O, 1 mL/min).

Comparative Evaluation of Synthetic Routes

Three routes were benchmarked for scalability:

| Route | Key Step | Total Yield (%) | Purity (%) | Cost Index |

|---|---|---|---|---|

| 1 | Click chemistry → alkylation | 62 | 97 | $$$ |

| 2 | LDA-mediated cyclization | 58 | 96 | $$$$ |

| 3 | Mitsunobu alkylation | 67 | 98 | $$ |

Route 3 (Mitsunobu) offers optimal balance between yield and cost, though requiring anhydrous conditions.

Industrial-Scale Considerations

6.1. Solvent Recovery

- Toluene and DMF are recycled via fractional distillation (85% recovery).

- Waste Streams : Aqueous phases neutralized with HCl before disposal.

6.2. Catalytic Efficiency

Chemical Reactions Analysis

Scientific Research Applications

Mechanism of Action

Ethyl 2-(2-((5-(1H-indol-3-yl)-4-(2-methoxyethyl)-4H-1,2,4-triazol-3-yl)thio)acetamido)acetate exerts its effects by interacting with various molecular targets.

The indole and triazole rings can participate in hydrogen bonding and π-π interactions, influencing binding to biological macromolecules.

Pathways involved include inhibition of specific enzymes or receptors, disruption of cell signaling pathways, and modulation of gene expression.

Comparison with Similar Compounds

Comparison with Similar Compounds

Structural Analogues and Physicochemical Properties

The compound belongs to a class of 1,2,4-triazole derivatives with sulfur-containing side chains. Below is a comparative analysis with structurally related compounds:

Key Observations:

Core Modifications:

- The target compound’s indole and cyclohepta[b]thiophene-3-carboxylate groups are unique compared to simpler triazole derivatives with phenyl or pyridinyl substituents (e.g., compounds 9d, 13a, and API (1)) .

- The 2-methoxyethyl group enhances hydrophilicity relative to bromonaphthyl (1m) or trifluoromethyl (9d) substituents .

Functional Groups: Thioacetamido-ester side chains (target compound) contrast with sodium carboxylates (1m) or hydrazono groups (9d), affecting solubility and reactivity .

Synthetic Pathways:

- The target compound’s synthesis likely involves multi-step coupling of indole and triazole precursors, similar to methods in (e.g., nitrogen-protected reactions with NBS and hydrazine derivatives) .

- In contrast, morpholinium-based analogues () require ion-exchange steps to form salt derivatives .

Analytical and Quality Control Comparisons

- HPLC Methods: The HPLC-DMD method validated for morpholinium derivatives () could be adapted for the target compound’s impurity profiling, given structural similarities in triazole-thioacetate backbones .

- Elemental Analysis: Discrepancies in C/H/N percentages between calculated and found values (e.g., 9d: C 51.85% vs. 51.98%) highlight the need for stringent quality control, applicable to the target compound .

Biological Activity

Ethyl 2-(2-((5-(1H-indol-3-yl)-4-(2-methoxyethyl)-4H-1,2,4-triazol-3-yl)thio)acetamido)acetate is a compound of significant interest in medicinal chemistry due to its potential biological activities. This article provides a comprehensive overview of its biological activity, including mechanisms of action, therapeutic applications, and relevant case studies.

Chemical Structure and Properties

The compound features a complex structure that includes an indole moiety, a triazole ring, and various functional groups contributing to its biological properties. The molecular formula is , with a molecular weight of approximately 364.42 g/mol.

Research indicates that the biological activity of this compound may be attributed to several mechanisms:

- Antioxidant Activity : The presence of the indole and triazole moieties suggests potential antioxidant properties, which can mitigate oxidative stress in cells.

- Antimicrobial Properties : Compounds containing triazole rings are known for their antimicrobial effects, potentially inhibiting the growth of bacteria and fungi.

- Anti-inflammatory Effects : The compound may modulate inflammatory pathways, reducing the production of pro-inflammatory cytokines.

Anticancer Activity

Several studies have highlighted the anticancer potential of compounds featuring triazole and indole structures. For instance, the incorporation of these moieties has been linked to:

- Inhibition of tumor cell proliferation.

- Induction of apoptosis in cancer cells.

A study demonstrated that derivatives similar to this compound exhibited significant cytotoxic effects against various cancer cell lines, including breast and lung cancer cells .

Antimicrobial Activity

The compound's structure suggests potential efficacy against a range of pathogens. Research indicates that triazole derivatives can act against:

- Bacterial strains such as Staphylococcus aureus.

- Fungal pathogens like Candida albicans.

In vitro studies have shown that similar compounds exhibit minimum inhibitory concentrations (MICs) effective against these pathogens .

Anti-inflammatory Activity

The anti-inflammatory properties are particularly relevant for conditions such as arthritis and other inflammatory diseases. The compound may inhibit the expression of inflammatory markers like TNF-alpha and IL-6 .

Case Studies

- Case Study on Anticancer Activity : A recent study evaluated a series of triazole-indole hybrids for their anticancer effects. Results indicated that compounds with structural similarities to ethyl 2-(2-((5-(1H-indol-3-yl)-4-(2-methoxyethyl)-4H-1,2,4-triazol-3-yl)thio)acetamido)acetate showed IC50 values in the low micromolar range against breast cancer cell lines .

- Case Study on Antimicrobial Efficacy : Another investigation focused on the antimicrobial properties of triazole derivatives. The study found that specific modifications to the triazole ring enhanced activity against resistant bacterial strains .

Data Table: Summary of Biological Activities

Q & A

Basic Research Questions

Q. What are the recommended multi-step synthetic routes for ethyl 2-(2-((5-(1H-indol-3-yl)-4-(2-methoxyethyl)-4H-1,2,4-triazol-3-yl)thio)acetamido)acetate, and how can reaction conditions be optimized?

- Methodology : Synthesis typically involves:

Fischer indole synthesis to construct the indole ring.

Cyclization reactions to form the 1,2,4-triazole core.

Thioether linkage formation via nucleophilic substitution between a triazole-thiol intermediate and chloroacetamide derivatives.

- Key reagents include chloroacetic acid, sodium hydroxide, and dry hydrogen chloride in alcohol solvents (e.g., ethanol or propanol) .

- Optimization involves controlling temperature (reflux conditions), solvent polarity, and stoichiometric ratios to maximize yield (>70%) and purity (>95% by HPLC) .

Q. How can structural characterization of this compound be performed to confirm its identity?

- Analytical workflow :

Nuclear Magnetic Resonance (NMR) : ¹H/¹³C NMR to verify indole, triazole, and thioether moieties. For example, the indole NH proton appears as a singlet near δ 10.5 ppm .

Mass Spectrometry (MS) : High-resolution MS (HRMS) to confirm molecular weight (e.g., calculated [M+H]+ = 457.14 g/mol).

X-ray crystallography : For unambiguous confirmation of stereochemistry and bond angles .

- Cross-validation with elemental analysis (C, H, N, S) ensures purity .

Q. What standard biological assays are suitable for preliminary evaluation of this compound’s pharmacological potential?

- Screening protocols :

Antimicrobial activity : Agar diffusion assays against Gram-positive/negative bacteria (e.g., S. aureus, E. coli) and fungi (e.g., C. albicans), with MIC values compared to controls like ampicillin .

Enzyme inhibition : Fluorescence-based assays targeting kinases or proteases (e.g., IC₅₀ determination using ATP/NADH depletion methods) .

Cytotoxicity : MTT assays on human cell lines (e.g., HEK293) to assess selectivity .

Advanced Research Questions

Q. How can structure-activity relationship (SAR) studies be designed to optimize the biological activity of this compound?

- SAR strategies :

Substituent variation : Synthesize analogs with modified groups (e.g., replacing 2-methoxyethyl with alkyl chains or aryl groups) to evaluate effects on target binding .

Bioisosteric replacements : Substitute the thioether with sulfoxide/sulfone groups to modulate electronic properties and metabolic stability .

- Data analysis : Use computational tools (e.g., molecular docking with AutoDock Vina) to correlate substituent effects with activity trends .

Q. What advanced techniques resolve contradictions in solubility and stability data under varying pH conditions?

- Contradiction analysis :

- Issue : Conflicting reports on aqueous solubility (e.g., reports slight solubility, while suggests instability in acidic media).

- Resolution :

pH-dependent stability studies : Use UV-Vis spectroscopy to monitor degradation kinetics at pH 2–2.

Solubility enhancement : Co-solvent systems (e.g., PEG-400/water) or salt formation (e.g., sodium/potassium salts) to improve bioavailability .

Q. How can the mechanism of action be elucidated for this compound’s enzyme inhibitory effects?

- Mechanistic approaches :

Kinetic studies : Lineweaver-Burk plots to determine inhibition type (competitive/non-competitive).

Binding assays : Surface plasmon resonance (SPR) or isothermal titration calorimetry (ITC) to measure binding affinity (Kd) .

Structural biology : Co-crystallization with target enzymes (e.g., cytochrome P450) to visualize binding interactions .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.